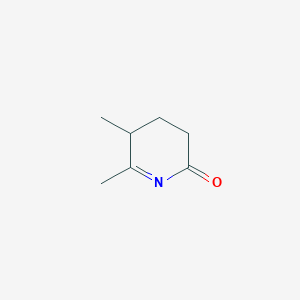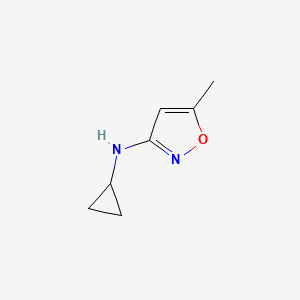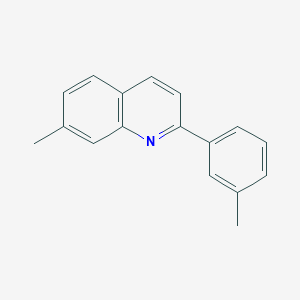
2-(3-Methylphenyl)-7-methyl-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-2-m-tolylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their fused benzene and pyridine rings, which contribute to their stability and reactivity. This compound, specifically, has a molecular formula of C17H15N and a molecular weight of 233.31 . It is characterized by the presence of a methyl group at the 7th position and a m-tolyl group at the 2nd position of the quinoline ring.
Vorbereitungsmethoden
The synthesis of 7-Methyl-2-m-tolylquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for synthesizing quinolines. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient route . Industrial production methods may involve the use of transition metal-catalyzed reactions or solvent-free conditions to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
7-Methyl-2-m-tolylquinoline undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
7-Methyl-2-m-tolylquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Methyl-2-m-tolylquinoline involves its interaction with various molecular targets. In biological systems, quinolines are known to interfere with the function of enzymes and receptors, leading to their therapeutic effects . For instance, quinolines can inhibit the heme polymerase enzyme in malaria parasites, preventing the detoxification of heme and leading to parasite death . The exact pathways and molecular targets may vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
7-Methyl-2-m-tolylquinoline can be compared with other quinoline derivatives such as:
Quinine: An antimalarial agent with a similar quinoline structure but different substituents.
Chloroquine: Another antimalarial drug with a chlorine atom at the 7th position.
Mefloquine: A quinoline derivative used for malaria prophylaxis and treatment.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position, leading to different chemical properties.
These compounds share the quinoline core structure but differ in their substituents and specific applications, highlighting the versatility and importance of the quinoline scaffold in medicinal chemistry .
Eigenschaften
Molekularformel |
C17H15N |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
7-methyl-2-(3-methylphenyl)quinoline |
InChI |
InChI=1S/C17H15N/c1-12-4-3-5-15(10-12)16-9-8-14-7-6-13(2)11-17(14)18-16/h3-11H,1-2H3 |
InChI-Schlüssel |
DMDKRRHGLGAASL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3)C)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B13966585.png)
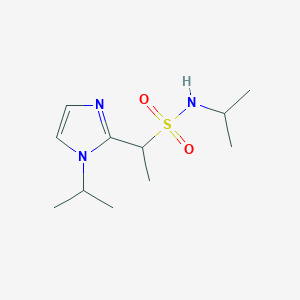
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13966588.png)
![Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride](/img/structure/B13966591.png)
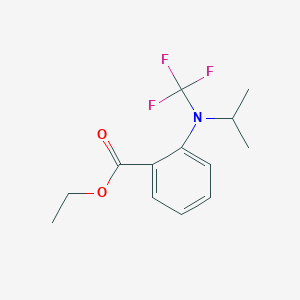


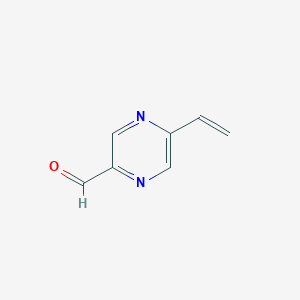
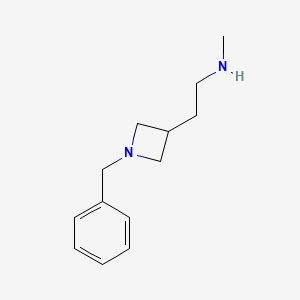
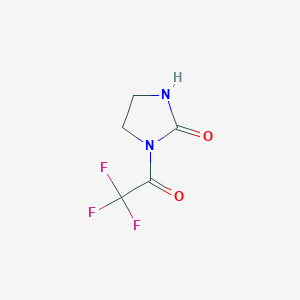
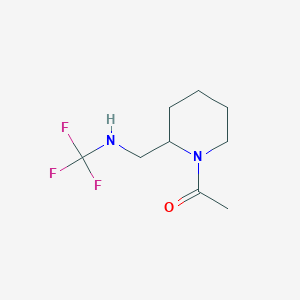
![5H-[1,3,5]Triazepino[3,2-a]benzimidazole](/img/structure/B13966638.png)
